molecular formula C8H10ClN5O3S B1429331 (NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide CAS No. 1294048-82-0

(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide

Cat. No. B1429331
M. Wt: 294.73 g/mol
InChI Key: NWWZPOKUUAIXIW-FVFGAQAMSA-N
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Description

(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide is a useful research compound. Its molecular formula is C8H10ClN5O3S and its molecular weight is 294.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality (NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Applications of Thiamethoxam

Thiamethoxam is a neonicotinoid insecticide with a broad spectrum of activity. The synthesis of thiamethoxam and its intermediates involves reactions using 2-chloro-5-chloromethylthiazol and 3-methyl-4-nitroimino-1,3,5-oxadiazinane as intermediates. This method showcases good application prospects in the development of insecticides (Cheng Zu-wei, 2006).

Role of Nitazoxanide in Disease Management

Nitazoxanide is an orally active drug used for treating a variety of infectious diseases. It exhibits a wide range of applications as an antiprotozoal, anthelmintic, and antiviral agent against various bacteria, parasites, and viruses. It has been proposed for use in conditions such as cryptosporidiosis, hepatitis B, hepatitis C, ovarian cancer, and viral infections (Charu Bharti et al., 2021).

Nitisinone's Stability and Degradation Pathways

Nitisinone, used medically for treating hepatorenal tyrosinemia, has been studied for its stability and degradation pathways. The stability of nitisinone increases with the pH of the solution, and it produces degradation products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) under certain conditions (H. Barchańska et al., 2019).

Antimicrobial Activity of Triclosan and By-products

Triclosan, an antibacterial agent, and its degradation products have been studied for their occurrence, toxicity, and environmental impact. It is found in various consumer products and has been detected in water and sediments. The review discusses the transformation of triclosan into potentially more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers, highlighting the need for further research on their toxicity (G. Bedoux et al., 2012).

properties

IUPAC Name

(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/b11-8-/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWZPOKUUAIXIW-FVFGAQAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N\1COCN(/C1=N\[N+](=O)[O-])CC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide
Reactant of Route 2
Reactant of Route 2
(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide
Reactant of Route 3
Reactant of Route 3
(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide
Reactant of Route 4
Reactant of Route 4
(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide
Reactant of Route 5
Reactant of Route 5
(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide
Reactant of Route 6
Reactant of Route 6
(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.